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Homo-PROTAC cereblon degrader 1

PROTAC Cereblon Degradation Kinetics

Homo-PROTAC cereblon degrader 1 (compound 15a) is a homobifunctional PROTAC that directly degrades cereblon E3 ligase while completely sparing IKZF1 and IKZF3 neo-substrates. Unlike monomeric IMiDs (pomalidomide, lenalidomide) that stabilize CRBN and recruit off-target neo-substrates, or VHL-recruiting hetero-PROTACs with divergent selectivity profiles, 15a delivers clean, self-directed CRBN knockdown (DC50 0.45 µM). This enables unambiguous CRBN loss-of-function studies, IMiD resistance modeling, and orthogonal comparison of E3 ligase recruitment modalities—all without confounding neo-substrate degradation. Achieves >90% CRBN depletion within 6 h at 1 µM in MM.1S, NCI-H929, and HeLa cells, with full antagonism of pomalidomide-induced IKZF1/IKZF3 degradation. The compound is supplied as a ≥98% pure solid with comprehensive QC documentation, ensuring reproducibility for critical CRBN biology experiments.

Molecular Formula C32H32N6O10
Molecular Weight 660.6 g/mol
Cat. No. B2796627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomo-PROTAC cereblon degrader 1
Molecular FormulaC32H32N6O10
Molecular Weight660.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42)
InChIKeyOXIPFLHBDVDLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Homo-PROTAC Cereblon Degrader 1: A Potent and Selective Cereblon Degrader for Targeted Protein Knockdown and Mechanistic Studies


Homo-PROTAC cereblon degrader 1, also known as compound 15a, is a homobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the self-directed ubiquitination and proteasomal degradation of the cereblon (CRBN) E3 ubiquitin ligase [1]. It is a potent and efficient CRBN degrader with only minimal effects on the canonical neo-substrates IKZF1 and IKZF3 . The compound is synthesized by linking two pomalidomide molecules and represents a key chemical tool for investigating CRBN biology, modeling resistance to immunomodulatory drugs (IMiDs), and validating CRBN as a target in cellular assays [1].

Why Homo-PROTAC Cereblon Degrader 1 Cannot Be Substituted by Generic CRBN Ligands or Alternative E3 Ligase Degraders


Generic cereblon ligands, such as pomalidomide or lenalidomide, do not degrade CRBN; they instead recruit neo-substrates like IKZF1 and IKZF3 for degradation, which is the opposite functional outcome [1]. Similarly, alternative CRBN degraders, such as hetero-PROTACs that recruit von Hippel-Lindau (VHL) E3 ligase (e.g., ZXH-4-130, CRBN-6-5-5-VHL), exhibit vastly different degradation potencies, selectivity profiles, and cellular off-target effects that preclude direct experimental substitution without confounding results [2][3]. The unique homobifunctional design of Homo-PROTAC cereblon degrader 1 enables self-directed CRBN degradation while preserving the endogenous neo-substrate landscape, a feature not recapitulated by monomeric IMiDs or VHL-recruiting hetero-PROTACs [1].

Quantitative Evidence Guide: Selecting Homo-PROTAC Cereblon Degrader 1 Over Alternative CRBN Degraders


CRBN Degradation Potency: Homo-PROTAC Cereblon Degrader 1 vs. VHL-CRBN Hetero-PROTACs

Homo-PROTAC cereblon degrader 1 (compound 15a) achieves detectable CRBN degradation at a concentration of 10 nM after 16 hours in NCI-H929 multiple myeloma cells . In contrast, the hetero-PROTAC CRBN-6-5-5-VHL, which recruits VHL E3 ligase, exhibits a DC50 of 1.5 nM, representing a significantly higher degradation potency [1]. While CRBN-6-5-5-VHL is more potent in absolute terms, the difference in E3 ligase recruitment (CRBN-CRBN vs. CRBN-VHL) leads to divergent cellular selectivity profiles and mechanistic outcomes, making the choice application-dependent [2].

PROTAC Cereblon Degradation Kinetics

Selectivity Over Neo-Substrates: Minimal Degradation of IKZF1 and IKZF3 by Homo-PROTAC Cereblon Degrader 1

Homo-PROTAC cereblon degrader 1 (15a) demonstrates only minimal effects on the degradation of IKZF1 and IKZF3, as confirmed by quantitative mass spectrometry-based proteomics [1]. In contrast, the VHL-CRBN hetero-PROTAC ZXH-4-130 exhibits high selectivity for CRBN across five cell lines but also shows some degree of neo-substrate perturbation depending on the cellular context [2]. The primary literature explicitly notes that 15a has 'only minimal effects on IKZF1 and IKZF3' [1], which is a critical differentiator from monomeric IMiDs that potently degrade IKZF1/IKZF3 [3].

Selectivity IKZF1 IKZF3

Functional Antagonism of IMiD Activity: Homo-PROTAC Cereblon Degrader 1 Blocks Pomalidomide-Induced Neo-Substrate Degradation

Pretreatment with Homo-PROTAC cereblon degrader 1 (15a) prevents pomalidomide-induced degradation of IKZF1 and IKZF3 and antagonizes the antiproliferative effects of pomalidomide in multiple myeloma cells [1]. Specifically, 15a completely abrogated the growth inhibition mediated by 10 μM pomalidomide in MM1S and NCI-H929 cells, whereas the monomeric pomalidomide alone reduced viability by ~40-50% . This functional antagonism is not observed with VHL-recruiting CRBN degraders, which operate through a distinct E3 ligase recruitment mechanism and do not directly compete for the CRBN binding site in the same manner [2].

IMiD Resistance Functional Antagonism

Lack of Antiproliferative Activity at Active CRBN-Degrading Concentrations

Homo-PROTAC cereblon degrader 1 (15a) at concentrations ≤1 μM had little effect on the proliferation of multiple myeloma cell lines (MM1S, NCI-H929, LP-1, KMS27, RPMI 8226) over 4 days, despite achieving potent CRBN degradation within this concentration range . This contrasts with the VHL-CRBN hetero-PROTAC ZXH-4-130, which, while selective, may exhibit variable effects on cell viability depending on the cellular context and the extent of CRBN depletion [1]. The neutral proliferation profile of 15a makes it a cleaner tool for dissecting CRBN biology without confounding cytotoxicity readouts .

Cytotoxicity Cell Proliferation Off-Target

Kinetics of CRBN Degradation: Rapid Onset and Sustained Effect of Homo-PROTAC Cereblon Degrader 1

In MM1S cells treated with 100 nM Homo-PROTAC cereblon degrader 1 (15a), CRBN protein levels decreased within 15 minutes and reached maximal degradation by 6 hours . By comparison, the VHL-CRBN hetero-PROTAC ZXH-4-130 achieves maximal degradation at ~5 hours in similar assays, but its degradation kinetics can vary with cell type and CRBN expression levels [1]. The rapid onset of 15a-mediated degradation enables acute perturbation experiments, while the sustained effect (maintained for >24 hours) supports longer-term mechanistic studies .

Degradation Kinetics Time Course CRBN

Optimal Research and Industrial Applications for Homo-PROTAC Cereblon Degrader 1 Based on Quantitative Evidence


Investigating CRBN-Dependent Signaling Without Neo-Substrate Confounding

Use Homo-PROTAC cereblon degrader 1 (15a) at 100 nM to 1 μM for 6-16 hours in multiple myeloma cell lines (e.g., NCI-H929, MM1S) to achieve selective CRBN knockdown while preserving IKZF1 and IKZF3 levels. This application is supported by proteomic data confirming minimal neo-substrate degradation [1] and by functional studies showing no off-target proliferation effects .

Modeling IMiD Resistance and Validating CRBN Dependency in Drug Response Assays

Pretreat cells with 15a (100 nM-1 μM, 16 h) prior to pomalidomide or lenalidomide exposure to block IMiD-induced neo-substrate degradation. Quantify reversal of growth inhibition as a measure of CRBN-dependent IMiD activity. This application is validated by direct experimental evidence showing complete antagonism of pomalidomide effects [1].

Acute Chemical Knockdown of CRBN for Time-Resolved Functional Studies

Employ 15a at 100 nM for 15 minutes to 6 hours to achieve rapid, temporal control over CRBN protein levels. The fast degradation onset (<15 min) and sustained effect make it ideal for studying acute CRBN loss-of-function phenotypes without the delays associated with genetic knockdown methods [1].

Comparative CRBN Degrader Profiling and E3 Ligase Recruitment Studies

Use 15a as a benchmark CRBN-CRBN homo-PROTAC to compare degradation efficiency, selectivity, and cellular effects against VHL-CRBN hetero-PROTACs (e.g., ZXH-4-130, CRBN-6-5-5-VHL). This enables systematic evaluation of how E3 ligase recruitment modality impacts CRBN degradation outcomes and downstream cellular responses [1].

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